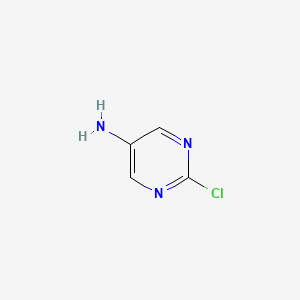

5-Amino-2-chloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBKIOJXVOECRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480849 | |

| Record name | 5-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-90-0 | |

| Record name | 2-Chloro-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Amino-2-chloropyrimidine

This guide provides a comprehensive technical overview of this compound (CAS No. 56621-90-0), a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile intermediate, with a particular focus on its role in the development of targeted cancer therapeutics.

This compound is a disubstituted pyrimidine ring, featuring an electron-donating amine group at the C5 position and an electron-withdrawing chloro group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 2-Chloro-5-nitropyrimidine

[1] This protocol describes a robust method for the preparation of this compound on a laboratory scale.

-

Reaction Setup: To a suitable reaction vessel, add 2-chloro-5-nitropyrimidine (1.0 equiv.).

-

Solvent Addition: Add ethanol, acetic acid, and water. A typical solvent ratio might be 1:2:1 (EtOH:AcOH:H₂O).

-

Reagent Addition: Add iron powder (approx. 3.5 equiv.) to the stirred solution.

-

Heating: Heat the reaction mixture to 70 °C. The causality for heating is to increase the rate of the heterogeneous reduction reaction.

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically overnight).

-

Workup: Cool the reaction mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the iron salts and other solid byproducts.

-

Purification: The crude product can be purified by extraction and subsequent recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyrimidine ring, which is further activated by the C2-chloro substituent. The chlorine atom serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for C-C and C-N bond-forming reactions, which are foundational in modern drug discovery.

Causality of Reactivity: In dihalopyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the C2 position. [2]However, the reactivity at the C2-Cl bond in this compound is sufficient for coupling, and its selective functionalization is a key strategy in synthesis. The choice of palladium catalyst, and particularly the supporting ligand, is critical for achieving high efficiency and can even be used to invert conventional site selectivity in related dihalopyrimidine systems. [2][3]

The Suzuki-Miyaura coupling is used to form a carbon-carbon bond between the C2 position of the pyrimidine and various aryl or heteroaryl boronic acids. This reaction is instrumental in constructing the biaryl scaffolds common in kinase inhibitors.

Sources

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

An In-Depth Technical Guide to 5-Amino-2-chloropyrimidine (CAS: 56621-90-0)

This compound is a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group and an electrophilic C2 position activated by the chloro substituent. This unique electronic arrangement allows for sequential, selective functionalization, making it a highly sought-after scaffold in the synthesis of complex molecular architectures. Primarily, it serves as a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology.[1][] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its physicochemical properties, synthesis, reactivity, applications, and essential safety protocols.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all synthetic work. The properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 56621-90-0 | [1][3] |

| Molecular Formula | C₄H₄ClN₃ | [1] |

| Molecular Weight | 129.55 g/mol | [1] |

| IUPAC Name | 2-chloro-5-pyrimidinamine | [3] |

| Appearance | Yellow to brown crystalline powder or solid | [1] |

| Melting Point | 198-199 °C | [1] |

| Boiling Point | 338.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data for Structural Elucidation

While raw spectra are instrument-dependent, the expected spectroscopic signatures are key for identity confirmation.

-

¹H NMR: The proton NMR spectrum is simple and characteristic. In a suitable deuterated solvent (e.g., DMSO-d₆), one would expect to observe two distinct singlets in the aromatic region corresponding to the non-equivalent protons on the pyrimidine ring (at C4 and C6), and a broad singlet for the two protons of the amino group. The exact chemical shifts can vary based on solvent and concentration.[4]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 129 and a characteristic M+2 peak at m/z 131 with an approximate 1:3 intensity ratio, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations for the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and a C-Cl stretching band (typically below 800 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and reliable route to this compound is via the reduction of its nitro precursor, 2-chloro-5-nitropyrimidine.[5] The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to 5-Amino-2-chloropyrimidine: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyrimidine is a heterocyclic amine that has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique chemical architecture, featuring a pyrimidine core substituted with a reactive chlorine atom and an amino group, makes it an ideal scaffold for synthesizing potent and selective enzyme inhibitors. This guide provides a comprehensive overview of its fundamental properties, synthesis, safe handling, and its significant role as a precursor to selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a promising class of drugs for treating hepatocellular carcinoma and other solid tumors.

Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic molecular and physical properties. These data are critical for reaction stoichiometry, analytical characterization, and safety assessments.

Molecular Formula and Weight: The chemical formula for this compound is C₄H₄ClN₃ .[1][2] Its molecular weight is 129.55 g/mol .[1][2]

Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 2-chloropyrimidin-5-amine | [3] |

| CAS Number | 56621-90-0 | [3] |

| Appearance | Light yellow to brown solid or crystalline powder | [4] |

| Melting Point | 198-199 °C | [4] |

| Molecular Formula | C₄H₄ClN₃ | [1][2] |

| Molecular Weight | 129.55 g/mol | [1][2] |

| SMILES | NC1=CN=C(N=C1)Cl | |

| InChI Key | DZBKIOJXVOECRA-UHFFFAOYSA-N | [3] |

The Role of this compound in Drug Discovery: Targeting the FGFR4 Signaling Pathway

The primary driver of scientific interest in this compound is its application as a key intermediate in the synthesis of selective FGFR4 inhibitors.[4] Dysregulation of the FGFR4 signaling pathway is a known oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).

The FGFR4 Signaling Cascade: A Therapeutic Target

Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase.[5] In normal physiology, its signaling is tightly regulated. However, in certain cancers, overexpression of its primary ligand, FGF19, leads to constitutive activation of the FGFR4 pathway.[5] This aberrant signaling promotes tumor cell proliferation, migration, and survival through the activation of downstream pathways like RAS-MAPK and PI3K-AKT.[5]

Mechanism of Covalent Inhibition

Many advanced FGFR4 inhibitors derived from 2-aminopyrimidine scaffolds function as covalent inhibitors. This is a key feature that imparts high potency and selectivity. FGFR4 possesses a unique cysteine residue (Cys552) within its ATP-binding pocket, which is not present in other FGFR family members (FGFR1-3).[6] This distinction is the cornerstone of selectivity.

The inhibitor is designed with an electrophilic "warhead," often an acrylamide group, which is positioned to react with the nucleophilic thiol group of Cys552. The 2-amino group of the pyrimidine core plays a crucial role in orienting the inhibitor within the ATP-binding site, typically by forming hydrogen bonds with the hinge region of the kinase (e.g., with Ala553).[6][7] This precise positioning facilitates the irreversible Michael addition reaction, forming a covalent bond between the inhibitor and the receptor. This permanent inactivation of the enzyme blocks downstream signaling and halts tumor cell proliferation.[5][7]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the reduction of its nitro precursor, 2-chloro-5-nitropyrimidine. The choice of this route is dictated by the availability of starting materials and the efficiency of the reduction step.

Representative Synthesis Protocol: Reduction of 2-chloro-5-nitropyrimidine

This protocol is a representative procedure based on established chemical principles for nitro group reduction in the presence of sensitive functional groups. The use of iron powder in an acidic medium like acetic acid is a classic and effective method for this transformation.

Materials:

-

2-chloro-5-nitropyrimidine

-

Iron powder (< 200 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate (Saturated Solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Celite or Diatomaceous Earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-5-nitropyrimidine (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 1:1:2 ratio by volume).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (approx. 3.0-4.0 eq) portion-wise. The addition may be exothermic; maintain the temperature below 50°C with an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 70-80°C) and stir vigorously.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, carefully add saturated sodium bicarbonate solution until the pH is neutral to basic (pH ~8). This step neutralizes the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the final product as a crystalline solid.[8]

Causality of Experimental Choices:

-

Iron/Acetic Acid: This system is a cost-effective and mild reducing agent that is highly selective for the nitro group, leaving the chloro- and amino- functionalities of the pyrimidine ring intact.

-

Celite Filtration: The iron salts produced during the reaction form a fine precipitate that can be difficult to filter. A pad of Celite provides a porous medium that prevents clogging of the filter paper and ensures efficient removal.

-

Basic Work-up: Neutralization with sodium bicarbonate is crucial to remove the acetic acid and to ensure the amino group of the product is in its free base form, which is more soluble in organic extraction solvents like ethyl acetate.

Analytical Characterization

Ensuring the purity and identity of the synthesized material is a non-negotiable step in drug development. A combination of chromatographic and spectroscopic methods should be employed.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. While a specific validated method is not publicly available, a method for the structurally similar compound 5-amino-2-chloropyridine provides a robust starting point for development.[2][6]

-

Column: C18 (e.g., 150 mm x 4.6 mm, 2.7 µm)[2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH 3) and an organic solvent (e.g., methanol or acetonitrile).[2][6]

-

Flow Rate: 0.7 - 1.0 mL/min[2]

-

Column Temperature: 40°C[2]

-

Detection: UV at 254 nm[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. While specific, high-resolution spectra are not widely published, the expected signals can be predicted. The pyrimidine ring protons should appear as singlets in the aromatic region of the ¹H NMR spectrum, and the amino protons will appear as a broad singlet.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:[2][3]

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

May also be harmful if swallowed (Acute Toxicity, Oral) and may cause respiratory irritation.[3]

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H302: Harmful if swallowed. H335: May cause respiratory irritation. |

Self-Validating Protocols for Safe Handling

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

Handling and Storage:

-

Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is often under refrigeration (2-8°C).[3]

Disposal:

-

Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound is more than a simple chemical intermediate; it is a key enabler in the rational design of next-generation targeted therapies. Its molecular weight and formula are the starting points for its journey into complex synthesis. Its true value lies in its structural features that allow medicinal chemists to build potent and highly selective covalent inhibitors of oncogenic drivers like FGFR4. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage this powerful molecule in the fight against cancer.

References

- Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). RSC Advances. Accessed January 2026.

- Mo, C., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 543-548. [Link]

- Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proceedings of the National Academy of Sciences, 111(45), E4869-E4877. [Link]

- Capot Chemical. (n.d.). MSDS of this compound. Accessed January 2026.

- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: this compound. Accessed January 2026.

- Mayer, M., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(3), 1235-1243. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. In NIST Chemistry WebBook. Accessed January 2026. [Link]

- ChemicalBook. (n.d.). 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. Accessed January 2026.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 2026.

- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Chandrappa, M., et al. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2241-2244.

Sources

- 1. 2-Amino-5-chloropyrimidine [webbook.nist.gov]

- 2. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(56621-90-0) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 56621-90-0 [chemicalbook.com]

- 5. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2-chloropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic methods for characterizing the novel building block, 5-Amino-2-chloropyrimidine. As a crucial intermediate in the synthesis of advanced pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this compound. Due to the limited availability of direct experimental spectra in public databases, this guide leverages a comparative analysis with its close structural isomers, 2-Amino-5-chloropyrimidine and 5-Amino-2-chloropyridine, to provide a robust predictive framework for its spectroscopic signature.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is an emerging heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of a pyrimidine core substituted with an amino group and a chlorine atom at the 5- and 2-positions, respectively, offers a versatile scaffold for the synthesis of targeted therapeutics. The amino group provides a key site for derivatization, while the chlorine atom can be readily displaced in nucleophilic substitution reactions, enabling the construction of diverse molecular libraries. A precise understanding of its spectroscopic properties is the foundation for confirming its identity, assessing purity, and elucidating the structure of its downstream derivatives.

This guide will provide an in-depth exploration of the expected spectroscopic data for this compound, offering insights into the causal relationships between its molecular structure and its spectral output.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectroscopic data is a thorough understanding of the molecule's structure. This compound possesses a six-membered aromatic ring containing two nitrogen atoms. The electron-donating amino group at the 5-position and the electron-withdrawing chlorine atom at the 2-position create a unique electronic environment that governs its chemical reactivity and its interaction with electromagnetic radiation.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn dictated by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.0-8.2 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen (N3) and the meta-disposed chlorine. |

| H6 | ~8.0-8.2 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen (N1) and the ortho-disposed chlorine. |

| NH₂ | ~4.0-5.0 | Broad Singlet | - | The chemical shift is variable and depends on concentration and solvent. The protons are exchangeable with deuterium. |

Expert Insights: The two aromatic protons, H4 and H6, are anticipated to have very similar chemical shifts due to the symmetrical electronic influence of the amino group and the two ring nitrogens. Their proximity to the electronegative nitrogen atoms and the chlorine substituent will shift them downfield. The small coupling constant between H4 and H6 is characteristic of a meta-relationship in a six-membered aromatic ring. The broadness of the NH₂ signal is a result of quadrupole broadening from the adjacent nitrogen and chemical exchange.

Diagram 2: ¹H NMR Acquisition Workflow

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158-162 | Attached to two electronegative atoms (N1 and Cl), resulting in significant deshielding. |

| C4 | ~155-159 | Adjacent to two nitrogen atoms (N3 and the amino group at C5), leading to a downfield shift. |

| C6 | ~155-159 | Adjacent to a nitrogen atom (N1) and meta to the amino group. |

| C5 | ~110-115 | Shielded by the electron-donating amino group. |

Expert Insights: The carbon atoms directly bonded to nitrogen and chlorine (C2, C4, C6) are expected to be the most deshielded and appear at the downfield end of the spectrum. In contrast, C5, which is directly attached to the electron-donating amino group, will be significantly shielded and appear at a much higher field.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (NH₂) |

| 1650-1600 | N-H bend | Primary Amine (NH₂) |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

| 1300-1000 | C-N stretch | Aromatic Amine |

| 800-600 | C-Cl stretch | Chloroalkane |

Expert Insights: The most prominent features in the IR spectrum of this compound will be the sharp, medium-intensity peaks in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amine group. The presence of strong absorptions in the 1600-1450 cm⁻¹ range will confirm the aromatic nature of the pyrimidine ring. The C-Cl stretch is typically weaker and appears in the fingerprint region.

Diagram 3: IR Spectroscopy Experimental Protocol

Caption: Standard protocol for obtaining an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄ClN₃), which is approximately 129.55 g/mol . A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion peak (M⁺ at m/z 129 and M+2 at m/z 131).

-

Major Fragment Ions: Fragmentation is likely to occur via the loss of small, stable molecules or radicals. Key expected fragments include:

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - HCN]⁺: Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.

-

Diagram 4: Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has provided a detailed, predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging fundamental spectroscopic principles and comparative analysis with structurally related molecules, we have established a robust framework for the identification and characterization of this important synthetic building block. The data tables, interpretive insights, and experimental protocols contained herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the confident application of this compound in the synthesis of novel therapeutic agents.

References

- NIST. 2-Amino-5-chloropyrimidine. NIST Chemistry WebBook. [Link]

- PubChem. 5-Amino-2-chloropyridine.

- Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

An In-depth Technical Guide to the Solubility of 5-Amino-2-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Amino-2-chloropyrimidine, a key intermediate in pharmaceutical synthesis. Recognizing the current landscape of available data, this document synthesizes qualitative information, draws inferences from structurally analogous compounds, and provides a robust experimental framework for researchers to determine precise solubility profiles. Our objective is to equip scientists and drug development professionals with the foundational knowledge and practical tools necessary for the effective use of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility in medicinal chemistry is significant, and understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as recrystallization, and ultimately influencing the bioavailability of the final active pharmaceutical ingredient (API). Poor solubility can present considerable challenges throughout the drug development pipeline, from inconsistent results in biological assays to difficulties in formulation. Therefore, a thorough characterization of the solubility of this compound in a range of organic solvents is a critical first step in its application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound provides insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | PubChem[1] |

| Molecular Weight | 128.56 g/mol | PubChem[1] |

| Melting Point | 81-83 °C (lit.) | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| pKa (predicted) | ||

| logP (predicted) | 0.79 | ChemicalBook[3] |

The presence of both a hydrogen bond-donating amino group and hydrogen bond-accepting nitrogen atoms in the pyrimidine ring, combined with the chloro-substituent, suggests a molecule with a moderate polarity. The positive logP value indicates a degree of lipophilicity, which would imply better solubility in organic solvents compared to water.

Qualitative and Inferred Solubility Profile of this compound

One source suggests that this compound exhibits moderate solubility in water and better solubility in common organic solvents like ethanol and methanol[4]. This is consistent with the presence of functional groups capable of hydrogen bonding.

Synthesis and purification procedures for this compound and related compounds often utilize solvents such as ethanol, dichloroethane, chloroform, and ethyl acetate for reactions, extractions, and recrystallizations. The use of these solvents provides strong qualitative evidence of the compound's solubility in them.

Quantitative Solubility of Structurally Analogous Compounds

To provide a more quantitative, albeit inferred, understanding of the solubility of this compound, we can examine the experimental solubility data of its isomer, 2-Amino-5-chloropyridine, and its parent compound, 2-aminopyrimidine. While the position of the amino group will influence the exact solubility, the overall trends are likely to be similar.

Solubility of 2-Amino-5-chloropyridine

Note: The following data is for 2-Amino-5-chloropyridine and should be used as an estimation for this compound.

| Solvent | Solubility ( g/100g solvent) at 25 °C |

| Water | Soluble[5] |

| Ethanol | Soluble[5] |

Solubility of 2-Aminopyrimidine

Extensive solubility data is available for 2-aminopyrimidine, providing a valuable reference for predicting the behavior of this compound in a wider range of solvents. Generally, the solubility of these types of compounds increases with temperature.

Note: The following data is for 2-aminopyrimidine and should be used as an estimation for this compound.

Table 1: Mole Fraction Solubility (x) of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Class | Mole Fraction Solubility (x) |

| Methanol | Polar Protic | > 0.1 |

| Ethanol | Polar Protic | ~0.07 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Acetone | Polar Aprotic | Moderate |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Low |

| Chloroform | Nonpolar | Low |

| Toluene | Nonpolar | Very Low |

| Carbon Tetrachloride | Nonpolar | Very Low |

This data for 2-aminopyrimidine suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like DMF and moderate to good solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in less polar solvents and significantly lower in nonpolar solvents.

Experimental Protocol for Determining Thermodynamic Solubility

Given the absence of comprehensive public data, experimental determination of the thermodynamic (equilibrium) solubility of this compound is essential for many research and development applications. The shake-flask method is the gold-standard for this purpose.

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached from a state of saturation.

-

Equilibration Time: A time-course study (e.g., sampling at 12, 24, 36, and 48 hours) can be performed to ensure that the measured concentration does not change over time, confirming that equilibrium has been achieved.

-

Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.

-

Analytical Method Validation: The accuracy of the solubility measurement is directly dependent on the validity of the analytical method used for quantification. The method should be validated for linearity, accuracy, and precision.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong inferential understanding can be derived from its physicochemical properties and the solubility of structurally similar compounds. This guide provides a framework for estimating its solubility in various organic solvents and, more importantly, equips researchers with a detailed, validated protocol to determine precise solubility data experimentally. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in drug discovery and development.

References

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

- University of Rochester, Department of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use. [Link]

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- PubChem. 5-Amino-2-chloropyridine. [Link]

- Kpee, F., Igho, A., & Festus, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.

- Cheméo. 2-Amino-5-chloropyrimidine. [Link]

- NIST. 2-Amino-5-chloropyrimidine. [Link]

- ResearchGate.

- Fisher Scientific. 5-Amino-2,4-dichloropyrimidine, 97%, Thermo Scientific Chemicals. [Link]

- PubChem. 2-Amino-5-chloropyridine. [Link]

Sources

- 1. 5-Amino-2-chloropyridine | C5H5ClN2 | CID 79305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-chloropyridine 98 5350-93-6 [sigmaaldrich.com]

- 3. 5-Amino-2-chloropyridine(5350-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-chloropyridine [stonechem.com.cn]

A Senior Application Scientist's Guide to the Synthesis of 5-Amino-2-chloropyrimidine from Nitropyrimidine Precursors

Abstract

5-Amino-2-chloropyrimidine is a critical heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate for a range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic methodologies for its preparation, with a primary focus on the reduction of 2-chloro-5-nitropyrimidine. Additionally, this guide elucidates a two-step pathway originating from 5-nitrouracil (or its derivatives), a route noted in patent literature. Designed for researchers, medicinal chemists, and process development scientists, this document integrates established chemical principles with field-proven experimental protocols, emphasizing mechanistic understanding, practical execution, and safety. All methodologies are substantiated with authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring a nucleophilic amino group and an electrophilic carbon atom ortho to a ring nitrogen, makes it an exceptionally versatile synthon. The amino group provides a handle for amide bond formation, diazotization, or participation in cyclization reactions, while the chloro substituent is amenable to displacement via nucleophilic aromatic substitution (SNAr) reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for the systematic elaboration of the pyrimidine core, enabling the construction of complex molecular architectures with diverse pharmacological activities.

This guide will detail the most reliable and commonly employed synthetic routes to this valuable intermediate, focusing on transformations originating from nitropyrimidine precursors.

Primary Synthetic Route: Reduction of 2-Chloro-5-nitropyrimidine

The most direct and widely adopted method for synthesizing this compound is the chemoselective reduction of the nitro group of 2-chloro-5-nitropyrimidine. The core challenge of this transformation lies in reducing the nitro functionality without affecting the chloro substituent through undesired hydrodehalogenation.

Mechanistic Considerations

The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions is paramount to ensure high conversion to the desired amine while preserving the C-Cl bond.

Key Reduction Methodologies

Several robust methods have been developed for this transformation, each with distinct advantages regarding cost, scale, safety, and environmental impact.

-

Metal-Acid Systems (e.g., Fe/CH₃COOH, SnCl₂/HCl, Zn/CH₃COOH): This is a classical and highly effective method. Iron powder in acetic acid is a common choice due to its low cost and high efficiency.[1] The reaction is typically exothermic and proceeds by single electron transfer from the metal surface to the nitro group. The acidic medium serves to protonate the intermediates and dissolve the resulting metal oxides.

-

Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel): This method is often preferred for its clean reaction profile, as the only byproduct is water.[2][3][4] The catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the N-O bonds of the nitro group.[5] Careful selection of catalyst, solvent, and reaction pressure is crucial to minimize competitive hydrodechlorination.

-

Transfer Hydrogenation: This variation of catalytic hydrogenation uses a hydrogen donor molecule, such as ammonium formate or cyclohexene, in place of gaseous hydrogen. It offers significant operational advantages by avoiding the need for high-pressure hydrogenation equipment.

Data Summary: Comparison of Reduction Methods

| Reduction Method | Reducing Agent(s) | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) | Key Advantages & Considerations |

| Metal-Acid | Iron powder, Acetic Acid | Acetic Acid | 40-80 | ~96%[1] | Cost-effective, high yield, robust. Requires filtration of metal salts and careful pH adjustment during workup. |

| Metal-Acid | Zinc dust, Acetic Acid | Aqueous weak acid | 30-100 | Good[6] | Effective for simultaneous reduction and selective dechlorination in specific substrates.[6] |

| Catalytic Hydrogenation | H₂ (gas), Pd/C | Ethanol, Methanol, Ethyl Acetate | Room Temp. | Variable | Clean reaction, high atom economy. Requires specialized pressure equipment. Risk of hydrodechlorination. |

Detailed Experimental Protocol: Iron/Acetic Acid Reduction

This protocol is adapted from a well-established procedure for the reduction of a nitro-substituted pyridine, which is chemically analogous to the pyrimidine system.[1]

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add iron powder (5.0 eq).

-

Add glacial acetic acid to the flask to create a slurry.

Step 2: Addition of Substrate

-

Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in glacial acetic acid.

-

Slowly add the substrate solution to the iron slurry via the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature between 40-50°C. An ice bath may be required for cooling.

Step 3: Reaction Monitoring

-

After the addition is complete, maintain the reaction mixture at 40-50°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Step 4: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake thoroughly with acetic acid.

-

Combine the filtrates and concentrate under reduced pressure to remove the bulk of the acetic acid.

-

Carefully neutralize the residue to a pH of ~8 using a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound, which typically appears as a brown solid.[1]

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopentane) to afford the final product in high purity.

Experimental Workflow Diagram

Caption: Workflow for Iron/Acetic Acid Reduction.

Alternative Route from 5-Nitrouracil Derivatives

While less direct, a synthetic route starting from a "5-nitrourea pyrimidine" has been described.[6] This terminology likely refers to 5-nitrouracil or 5-nitrobarbituric acid, which contains the urea moiety embedded within the pyrimidine-2,4-dione structure. This pathway involves two distinct chemical transformations: chlorination followed by a simultaneous reduction and selective dechlorination.

Overall Synthetic Pathway

Caption: Two-step synthesis from 5-Nitrouracil.

Step 1: Chlorination of the Pyrimidinedione Ring

The conversion of the hydroxyl groups (in the enol tautomer of the dione) to chloro groups is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is often facilitated by the addition of an organic base, such as triethylamine or N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[6]

-

Principle: The lone pairs on the oxygen atoms of the pyrimidinedione attack the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion displaces the phosphate leaving group, resulting in the chlorinated pyrimidine. This process occurs at both the 2- and 4-positions.

Protocol Outline (based on patent literature[6]):

-

Suspend 5-nitrouracil in an excess of phosphorus oxychloride.

-

Add an organic base (e.g., triethylamine) dropwise at a controlled temperature (-5 to 10 °C).

-

Heat the mixture to reflux (e.g., 30 to 105 °C) for several hours (2-6 hours).

-

After cooling, remove excess POCl₃ under reduced pressure.

-

Quench the residue carefully with ice water and extract the product, 2,4-dichloro-5-nitropyrimidine, with an organic solvent.

Step 2: Reductive Dechlorination

The second step is a creative and efficient transformation that combines the reduction of the nitro group with the selective removal of the chlorine atom at the C4 position.[6] The C4-Cl bond is more susceptible to cleavage than the C2-Cl bond due to the electronic influence of the adjacent nitro group (which will be reduced) and the pyrimidine ring nitrogens.

-

Principle: Zinc dust in a weakly acidic aqueous solution acts as the reducing agent. It facilitates both the reduction of the nitro group to an amine and the reductive cleavage of the C4-Cl bond, likely through a single electron transfer mechanism.

Protocol Outline (based on patent literature[6]):

-

Dissolve the intermediate 2,4-dichloro-5-nitropyrimidine in a weakly acidic aqueous solution.

-

Add zinc dust (0.5 to 3.0 eq).

-

Heat the mixture to reflux (30-100 °C) for an extended period (7-15 hours).

-

Filter the reaction mixture to remove unreacted zinc and byproducts.

-

Extract the aqueous layer with an organic solvent.

-

Dry, concentrate, and recrystallize the product to obtain this compound.

Safety and Handling Considerations

-

Nitroaromatic Compounds: 2-chloro-5-nitropyrimidine and its derivatives are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat. They are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a dry environment within a fume hood.

-

Heavy Metals: Reagents like zinc and tin, as well as their salts, can be toxic and require proper disposal procedures according to institutional and environmental regulations.

-

Exothermic Reactions: The reduction of nitro groups is highly exothermic. Proper temperature control and slow addition of reagents are critical to prevent runaway reactions, especially on a larger scale.

Conclusion

The synthesis of this compound is a well-documented process that is fundamental to the production of many pharmaceutical intermediates. The reduction of 2-chloro-5-nitropyrimidine stands out as the most direct and efficient method, with the iron/acetic acid system offering a cost-effective and high-yielding solution suitable for various scales. For starting materials like 5-nitrouracil, a two-step chlorination and reductive dechlorination sequence provides a viable, albeit more complex, alternative. A thorough understanding of the underlying reaction mechanisms, adherence to detailed protocols, and a stringent approach to safety are essential for the successful and reproducible synthesis of this invaluable chemical building block.

References

- Google Patents. (2008). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

- Kaushik, R. (2020, June 10). Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2. YouTube.

- Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube.

- Chemistry LibreTexts. (2021, June 10). 5.5: Catalytic Hydrogenation.

- Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation.

Sources

starting materials for 5-Amino-2-chloropyrimidine synthesis

An In-depth Technical Guide to the Starting Materials for 5-Amino-2-chloropyrimidine Synthesis

Introduction

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of a nucleophilic amino group and an electrophilic chloro-substituent on the pyrimidine core makes it an exceptionally versatile synthon. It serves as a cornerstone for the synthesis of a multitude of biologically active molecules, most notably as a key intermediate in the development of kinase inhibitors for oncology. The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides a detailed exploration of the principal synthetic strategies for this compound, offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to a Privileged Scaffold

The synthesis of this compound is dominated by two primary strategies, each defined by its approach to installing the key functional groups at the C2 and C5 positions of the pyrimidine ring:

-

The Nitro-Reduction Strategy: This is the most prevalent and industrially adopted approach. It involves the synthesis of a 2-chloro-5-nitropyrimidine intermediate, followed by the selective reduction of the nitro group to the desired amine. Its popularity stems from the reliability of nitration and reduction reactions on the pyrimidine core.

-

The Ring Formation Strategy: This approach builds the pyrimidine ring from acyclic precursors. While often requiring more intricate planning, it offers significant flexibility for creating diverse analogues by modifying the initial building blocks.

This guide will dissect these core strategies, focusing on the critical starting materials and the rationale governing their selection and transformation.

Part 1: The Nitro-Reduction Strategy: A Robust and Scalable Approach

This strategy is a classic example of functional group interconversion on a pre-formed heterocyclic ring. The logic is straightforward: introduce a nitrogen-containing functional group that is a stable precursor to an amine (the nitro group) and then convert it in a high-yielding final step.

The Cornerstone Intermediate: 2-Chloro-5-nitropyrimidine

The success of this entire pathway hinges on the efficient preparation of 2-Chloro-5-nitropyrimidine. The choice of starting material for this intermediate is a critical decision based on cost, availability, and process safety.

Synthesis of 2-Chloro-5-nitropyrimidine:

Two main routes lead to this key intermediate:

-

Route A: From 2-Hydroxypyrimidine Derivatives: A common and cost-effective method begins with 2-hydroxy-5-nitropyrimidine. The hydroxyl group is then converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃)[1][2]. Modern, sustainable approaches aim to avoid harsh nitrating conditions by starting with materials like 2-halogenated acrylates, which undergo condensation and cyclization to form the 2-hydroxy-5-nitropyrimidine precursor, thereby reducing hazardous waste[1][3].

-

Route B: From 2-Aminopyrimidine: An alternative route starts with 2-aminopyrimidine. The synthesis involves nitration followed by a diazotization-chlorination sequence to replace the amino group with chlorine[2][4].

The overall workflow from a common starting material is visualized below.

Caption: Key synthetic routes to this compound via the Nitro-Reduction strategy.

The Critical Transformation: Selective Nitro Group Reduction

Once 2-Chloro-5-nitropyrimidine is obtained, the final step is the reduction of the nitro group. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, leaving the chloro substituent intact.

Commonly Employed Reduction Systems:

| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Nickel in a solvent like Ethanol or Ethyl Acetate.[5] | High yields, clean reaction, simple workup (catalyst filtration). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[5] |

| Transfer Hydrogenation | Ammonium formate or hydrazine as H₂ source with Pd/C catalyst. | Avoids the use of pressurized H₂ gas, making it more accessible. | May require higher catalyst loading or longer reaction times. |

| Metal-Acid Reduction | Zinc dust, Iron powder, or Tin(II) chloride in an acidic medium (e.g., acetic acid, HCl).[6] | Cost-effective, robust, and does not require special pressure equipment. | Generates stoichiometric metallic waste, requiring more complex workup and purification. |

Expert Insight: For laboratory-scale synthesis and process development, catalytic hydrogenation with Pd/C is often the method of choice due to its efficiency and cleanliness. For large-scale industrial production, economic factors may favor metal-acid reductions, despite the challenges in waste management.[6]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating system for the reduction of 2-Chloro-5-nitropyrimidine.

Caption: Standard workflow for the catalytic hydrogenation of 2-Chloro-5-nitropyrimidine.

Methodology:

-

Vessel Preparation: To a hydrogenation vessel, add 2-Chloro-5-nitropyrimidine (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.

-

Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add the palladium on carbon catalyst (5-10 mol% Pd on a weight basis).[5]

-

Inerting: Seal the vessel and purge with the inert gas several times to ensure an oxygen-free atmosphere.

-

Hydrogenation: Introduce hydrogen gas, either from a balloon or a pressurized reactor system.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

-

Workup: Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst is pyrophoric and should be handled while wet and disposed of properly.[5]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Part 2: The Ring Formation Strategy: A Flexible but Complex Alternative

This strategy involves constructing the pyrimidine ring from acyclic (non-ring) starting materials. It is particularly valuable in medicinal chemistry for creating libraries of analogues, as substituents can be introduced via the choice of precursors.

Core Principle: Condensation of N-C-N and C-C-C Fragments

The most common approach involves the condensation of a compound containing an N-C-N unit (like guanidine) with a three-carbon (C-C-C) fragment, typically a β-ketoester or a malonate derivative.[7]

-

N-C-N Source: Guanidine hydrochloride is a widely used, inexpensive, and stable starting material.

-

C-C-C Source: To achieve the desired substitution pattern, the three-carbon component must contain precursors for the C5-amino group. This often involves using a malonate derivative with a protected amino group or a nitro group at the alpha position.

A Representative Synthesis

While a direct one-step synthesis from acyclic precursors to this compound is less common than the nitro-reduction pathway, the principles can be illustrated by the synthesis of related structures. For example, 2,5-diamino-4,6-dihydroxypyrimidine can be synthesized by reacting guanidine hydrochloride with dimethyl malonate, followed by nitrosation and reduction.[8] This dihydroxy-pyrimidine can then be chlorinated.[9]

Caption: Ring formation strategy leading to a related dichloropyrimidine intermediate.

Expert Insight: The ring formation strategy provides great flexibility but often involves more steps and can present challenges in controlling regioselectivity and achieving selective functional group manipulations on the resulting, often highly functionalized, pyrimidine ring. For the specific synthesis of this compound, it is generally less direct and lower yielding than the nitro-reduction pathway.

Conclusion and Strategic Recommendations

The synthesis of this compound is a well-established process, with the choice of starting material being intrinsically linked to the overarching synthetic strategy.

-

For scalability, reliability, and cost-effectiveness , the Nitro-Reduction Strategy is the undisputed industry standard. The pathway starting from 2-hydroxy or 2-aminopyrimidine to form the 2-chloro-5-nitropyrimidine intermediate, followed by a robust reduction, offers a high-yielding and well-optimized route.

-

For analogue synthesis and medicinal chemistry exploration , the Ring Formation Strategy offers unparalleled flexibility. While more complex, its ability to incorporate diverse functionalities from the outset by varying the acyclic precursors is a powerful tool for lead optimization.

Ultimately, the selection of starting materials must be guided by a comprehensive analysis of project goals, including scale, cost, timeline, and the need for structural diversity.

References

- Title: Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride Source: Google Patents URL

- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: National Institutes of Health (NIH) URL:[Link]

- Title: Synthesis of 2-chlorine-5- amido pyrimidine Source: Google Patents URL

- Title: Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine Source: Google Patents URL

- Title: 2-Chloropyrimidine - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

- Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL

- Title: Method for preparing 2-chloro-5-nitropyridine Source: Google Patents URL

- Title: Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues Source: RSC Publishing URL:[Link]

Sources

- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]

- 9. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 5-Amino-2-chloropyrimidine

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from a unique molecular architecture: a pyrimidine core functionalized with a nucleophilic amino group at the 5-position and an electrophilic chlorine atom at the 2-position. This arrangement of functional groups provides a versatile platform for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential.[1][3][4] The reactivity of the amino group, the primary focus of this guide, is intricately modulated by the electronic landscape of the pyrimidine ring, offering a nuanced yet predictable handle for synthetic transformations.

Core Principles: Electronic Landscape and its Influence on Reactivity

The reactivity of the amino group in this compound is not considered in isolation. It is a direct consequence of the interplay between the electron-donating nature of the amino group and the electron-withdrawing properties of both the pyrimidine ring and the chloro substituent.

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This electronic characteristic significantly influences the reactivity of its substituents.[5][6] The amino group at the 5-position acts as an electron-donating group through resonance, pushing electron density into the ring.[7] Conversely, the chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity, while also contributing a weaker electron-donating resonance effect.[7] This intricate balance of electronic effects governs the nucleophilicity of the amino group and the overall reactivity of the molecule.

Caption: Electronic interplay in this compound.

The Nucleophilic Character of the Amino Group: A Gateway to Diverse Functionality

The primary chemical attribute of the amino group in this compound is its nucleophilicity. This makes it a prime site for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the construction of more complex molecular architectures.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8][9] This reaction is particularly valuable for the N-arylation of heteroaromatic amines like this compound, a transformation that is often challenging to achieve through classical methods.[9][10] The reaction's success hinges on the careful selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent.[11][12]

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol: Buchwald-Hartwig N-Arylation

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |

| Ligand | Xantphos or other bulky, electron-rich phosphines | Promotes oxidative addition and reductive elimination.[10] |

| Base | Cs₂CO₃ or K₃PO₄ | A strong, non-nucleophilic base is required for deprotonation of the amine. |

| Solvent | Dioxane or Toluene (anhydrous) | Aprotic solvents that are stable at elevated temperatures. |

| Temperature | 80–110 °C | Sufficient thermal energy to drive the catalytic cycle. |

Step-by-Step Methodology:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[11]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

N-Alkylation and N-Acylation

The amino group of this compound readily undergoes N-alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These are fundamental transformations for introducing alkyl and acyl moieties, respectively. N-alkylation can be achieved using a suitable base to deprotonate the amino group, followed by reaction with an alkylating agent.[13] N-acylation is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

Regioselectivity: Amino Group vs. Chloro Group

A key aspect of the chemistry of this compound is the potential for regioselective reactions. While the amino group is a potent nucleophile, the chlorine atom at the C2 position is an electrophilic site susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[14][15]

In many cases, the reactivity of the amino group dominates. However, under conditions tailored for palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, the C-Cl bond can be selectively functionalized.[16][17] This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

The Suzuki-Miyaura Coupling: Functionalization at the C2-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[14][18] In the context of this compound, it allows for the introduction of aryl or vinyl groups at the 2-position, a site that is less reactive to substitution than a corresponding bromo or iodo derivative.[16] This often necessitates the use of more active catalyst systems.[16][17]

Detailed Protocol: Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(dppf)Cl₂ or Pd(OAc)₂ | Effective precatalysts for the coupling of aryl chlorides.[16] |

| Ligand | SPhos or other electron-rich biaryl phosphine ligands | Promotes the challenging oxidative addition of the C-Cl bond.[16] |

| Base | K₂CO₃ or K₃PO₄ | Essential for the transmetalation step. |

| Boronic Acid/Ester | Arylboronic acid or ester (1.2–1.5 equiv.) | The carbon source for the new C-C bond. |

| Solvent | DME/water or Dioxane/water | A mixture of an organic solvent and water is often optimal. |

| Temperature | 80–110 °C | To overcome the activation barrier for C-Cl bond cleavage. |

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (3–5 mol%), and the base (2.0–3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the mixture with stirring and monitor the reaction until the starting material is consumed.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography or recrystallization.[16][19]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The amino group of this compound possesses a rich and versatile reactivity profile, primarily governed by its nucleophilic character. This guide has delineated the fundamental electronic principles that dictate its behavior and has provided detailed, field-proven protocols for its key transformations, including N-arylation, N-alkylation, and N-acylation. Furthermore, the strategic functionalization of the C2-chloro position via Suzuki-Miyaura coupling has been highlighted, underscoring the molecule's capacity for orthogonal derivatization. A thorough understanding of these reaction pathways is paramount for leveraging this compound as a strategic building block in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution.

- CAS Common Chemistry. (n.d.). 2-Aminopyrimidine.

- SciSpace. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives.

- PubChem. (n.d.). 2-Aminopyrimidine.

- ResearchGate. (2007). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.

- ResearchGate. (2007). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- La Salle University. (n.d.). Substituent Effects.

- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- American Chemical Society. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.

- MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- National Center for Biotechnology Information. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Physical and Chemical Properties of 5-Amino-2-chloropyridine for Optimal Industrial Use.

- NIST. (n.d.). 2-Amino-5-chloropyrimidine.

- ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.